molecular formula C19H21N3O B10989441 4-(1H-Pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone

4-(1H-Pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone

Cat. No.: B10989441
M. Wt: 307.4 g/mol
InChI Key: KUQJPPSRJSAXGK-UHFFFAOYSA-N
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Description

“4-(1H-Pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone” is a complex organic compound that features both a pyrrole and a beta-carboline moiety. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1H-Pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone” typically involves multi-step organic reactions. The process might start with the formation of the pyrrole ring, followed by the construction of the beta-carboline structure. Key steps could include cyclization reactions, condensation reactions, and functional group modifications.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions might be employed to introduce different substituents onto the pyrrole or beta-carboline rings.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, compounds containing pyrrole and beta-carboline structures are often studied for their potential pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or advanced coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for “4-(1H-Pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Pyrrol-1-YL)-1-butanone: A simpler analog containing only the pyrrole moiety.

    1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone: A compound featuring the beta-carboline structure without the pyrrole ring.

Uniqueness

The uniqueness of “4-(1H-Pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone” lies in its combination of both pyrrole and beta-carboline structures, which might confer unique biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

4-pyrrol-1-yl-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one

InChI

InChI=1S/C19H21N3O/c23-19(8-5-12-21-10-3-4-11-21)22-13-9-16-15-6-1-2-7-17(15)20-18(16)14-22/h1-4,6-7,10-11,20H,5,8-9,12-14H2

InChI Key

KUQJPPSRJSAXGK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)CCCN4C=CC=C4

Origin of Product

United States

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